Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate
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Overview
Description
Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This particular compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the use of α,β-unsaturated aldehydes and substituted anilines. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid like sulfuric acid . Another method is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst such as phosphotungstic acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives undergo various types of chemical reactions, including:
Reduction: Reduction of quinoline N-oxides to quinolines using Hantzsch esters as reductants.
Substitution: Alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols, and diselenides.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide, titanium dioxide, and o-quinone-based catalysts.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides.
Major Products
The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .
Scientific Research Applications
Quinoline derivatives have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. For instance, antimalarial quinolines like chloroquine inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Other quinoline derivatives may act by inhibiting enzymes, modulating receptor activity, or interfering with nucleic acid synthesis .
Comparison with Similar Compounds
Quinoline derivatives can be compared with other heterocyclic compounds such as:
Isoquinolines: Similar in structure but with the nitrogen atom in a different position.
Pyridines: Contain a single nitrogen atom in a six-membered ring.
Indoles: Consist of a benzene ring fused to a pyrrole ring.
Quinoline derivatives are unique due to their double-ring structure and the presence of a nitrogen atom, which allows for diverse chemical reactivity and biological activity .
Properties
CAS No. |
97633-93-7 |
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Molecular Formula |
C20H26ClN3O |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C20H23N3.ClH.H2O/c1-23(2)14-8-13-21-20-15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)22-20;;/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22);1H;1H2 |
InChI Key |
VRNFNVYYFNYPDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
Origin of Product |
United States |
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